4-(mesitylsulfonyl)-N,N-dimethylpiperazine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of 4-(mesitylsulfonyl)-N,N-dimethylpiperazine-1-carboxamide and related compounds often involves complex reactions. One-pot synthesis methods have been developed for similar compounds, showcasing the treatment of carboxamides with hexamethyldisilazane and dimethylchloromethylchlorosilane mixtures, followed by amination. This method emphasizes the hydrolytic stability of the products and their reactions with benzenesulfonamide. X-ray diffraction analysis confirms the structures of the synthesized compounds (Zamyshlyaeva et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(mesitylsulfonyl)-N,N-dimethylpiperazine-1-carboxamide has been determined using X-ray diffraction, revealing detailed conformational information. For example, structural analysis of a complex involving 1,4-dimethylpiperazine di-betaine with meso-tartaric acid highlighted specific hydrogen bond interactions and the chair conformation of the piperazine ring, providing insight into the 3D arrangement of such molecules (Dega‐Szafran et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical behavior of 4-(mesitylsulfonyl)-N,N-dimethylpiperazine-1-carboxamide derivatives are influenced by their molecular structure. Studies have shown that these compounds can engage in various chemical reactions, such as interactions with benzenesulfonamide, highlighting their potential utility in chemical synthesis and modification processes (Zamyshlyaeva et al., 1999).
Scientific Research Applications
Catalytic Applications
The synthesis and catalytic applications of compounds related to 4-(mesitylsulfonyl)-N,N-dimethylpiperazine-1-carboxamide are explored in the context of hydroamination and cyclization reactions. In a study by Gott et al. (2007), the authors synthesized bis(carboxamide) proligands derived from diamino compounds and investigated their catalytic activity in hydroamination/cyclization of aminoalkenes. These complexes, particularly those involving zirconium, demonstrated potential as enantioselective catalysts for hydroamination reactions, although challenges in achieving a useful rate of catalysis were noted (Gott, Clarke, Clarkson, & Scott, 2007).
Chemical Synthesis and Properties
The chemical synthesis and properties of related compounds have been studied to understand their stability and reactivity. One approach involves the development of a one-pot synthesis method for 4-acyl-2,6-disilapiperazines, which includes the treatment of carboxamides with specific reagents and amination. This synthesis pathway has been explored to study the hydrolytic stability of these compounds and their reactions with benzenesulfonamide. The structure of one such compound, 4-formyl-2,2,6,6-tetramethyl-2,6-disilapiperazine, was confirmed through X-ray diffraction analysis, highlighting the utility of these methods in creating novel compounds with potential applications in various chemical reactions (Zamyshlyaeva et al., 1999; Zamyshlyaeva et al., 2013).
Agricultural and Environmental Studies
In the agricultural sector, the investigation of chemical compounds related to 4-(mesitylsulfonyl)-N,N-dimethylpiperazine-1-carboxamide has implications for understanding the relations between land use and concentrations of agricultural chemicals in groundwater. Research by Kolpin (1997) delved into how different land use practices influence the presence of nitrate and other residues in groundwater, providing insight into environmental management and the impact of chemical usage in agricultural practices (Kolpin, 1997).
Pharmaceutical Applications
While the specific chemical 4-(mesitylsulfonyl)-N,N-dimethylpiperazine-1-carboxamide itself was not directly linked to pharmaceutical applications in the provided papers, related compounds have been studied for their potential in medical applications, including anticonvulsant activities and the synthesis of novel medicinal compounds. Studies on benzenesulfonamide derivatives and carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, have explored their synthesis and evaluated their biological activities, suggesting avenues for the development of new drugs and therapeutic agents (Wang et al., 2015; Deady et al., 2003).
properties
IUPAC Name |
N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-10-13(2)15(14(3)11-12)23(21,22)19-8-6-18(7-9-19)16(20)17(4)5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTRHOBDBLPOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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